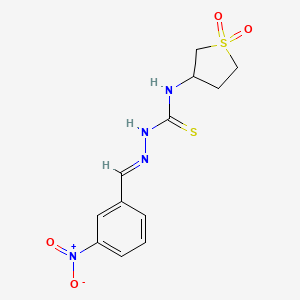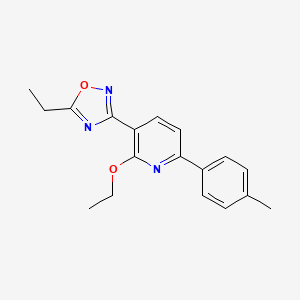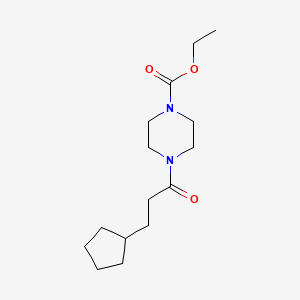![molecular formula C18H21N3O4S B5754722 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5754722.png)
1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine, also known as MNPS, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has been shown to have various biochemical and physiological effects.
Applications De Recherche Scientifique
1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been used in various scientific research applications, including drug discovery, neuroscience, and cancer research. It has been shown to have potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug development. In neuroscience, 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been used to study the function of certain ion channels and receptors in the brain. In cancer research, 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been shown to have anti-tumor effects in vitro and in vivo.
Mécanisme D'action
The mechanism of action of 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and fluid secretion. 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has also been shown to inhibit the activity of certain ion channels and receptors, such as the TRPV1 receptor and the NMDA receptor.
Biochemical and Physiological Effects:
1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and analgesic effects. It has also been shown to have effects on ion channels and receptors in the brain, which may be involved in its analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine in lab experiments is its potent inhibitory effects on certain enzymes and receptors, which make it a promising candidate for drug development. However, one limitation of using 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine. One direction is to further investigate its mechanism of action, particularly its effects on ion channels and receptors in the brain. Another direction is to explore its potential as a drug candidate for various diseases, such as cancer and neurological disorders. Additionally, further research could be done to improve the solubility of 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine in aqueous solutions, which would make it more versatile in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine involves the reaction of 1-(3-methylbenzyl)piperazine with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. After the reaction is complete, the product is purified by column chromatography. The yield of 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is typically around 70%.
Propriétés
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-(3-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-15-4-2-5-16(12-15)14-19-8-10-20(11-9-19)26(24,25)18-7-3-6-17(13-18)21(22)23/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWKKQIJHAQLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)
![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)


![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5754667.png)



![N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5754694.png)
![3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5754705.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5754718.png)